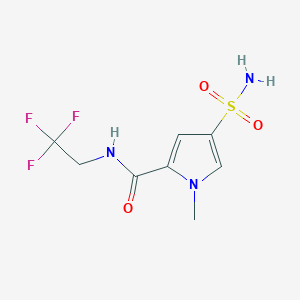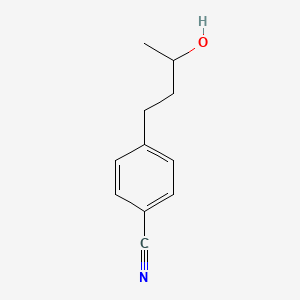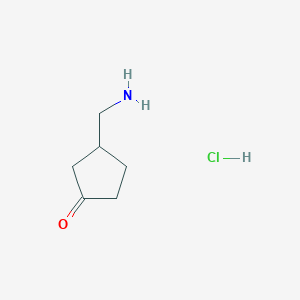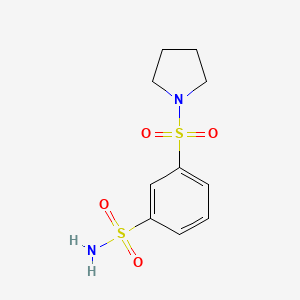
3-(1-Pyrrolidinylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide is an organic compound that features a pyrrolidine ring attached to a benzene ring through a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their function and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Benzene-1-sulfonamide: A simpler sulfonamide compound with distinct properties.
Uniqueness
3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonamide is unique due to the combination of the pyrrolidine ring and the benzene sulfonamide group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14N2O4S2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-17(13,14)9-4-3-5-10(8-9)18(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,11,13,14) |
Clé InChI |
PGINLUJQWBOAMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


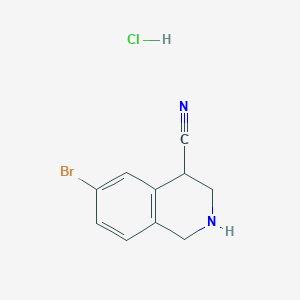
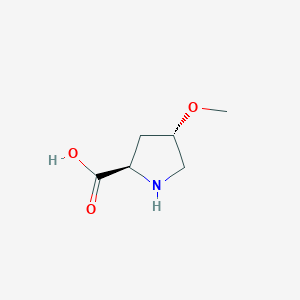
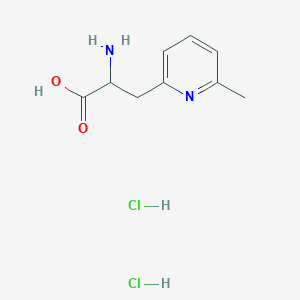
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
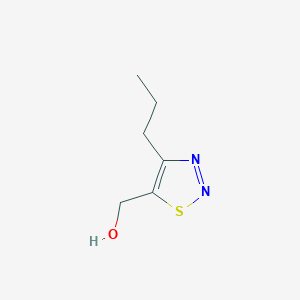
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
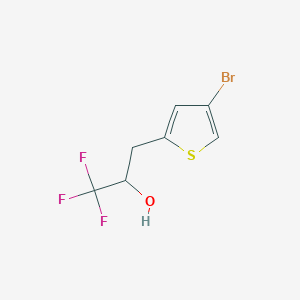
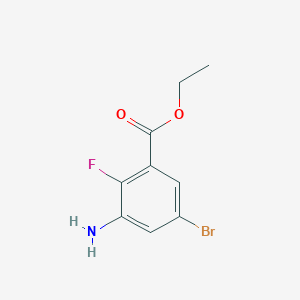
![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)
